Bis(pentafluorophenyl)borane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

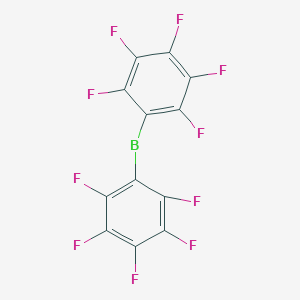

Bis(pentafluorophenyl)borane, also known as this compound, is a useful research compound. Its molecular formula is C12BF10 and its molecular weight is 344.92 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Properties

Bis(pentafluorophenyl)borane can be synthesized through several methods, including the reaction of chloroboranes with pentafluorophenyl lithium or through hydroboration reactions. The resulting compound is characterized by its high electrophilicity and stability under ambient conditions, making it suitable for various catalytic processes .

Hydroboration Reactions

One of the primary applications of HB(C₆F₅)₂ is in hydroboration reactions, where it acts as a catalyst for the addition of boron to alkenes and alkynes. This process is crucial for the synthesis of organoboron compounds, which are valuable intermediates in organic synthesis .

Table 1: Hydroboration Reactions Using this compound

| Substrate | Product | Conditions | Yield (%) |

|---|---|---|---|

| 1-Octene | Octylboronic acid | Catalyst-free, solvent-free | 95 |

| Styrene | Benzylboronic acid | Anhydrous conditions | 92 |

| 1-Hexyne | Hexylboronic acid | Room temperature | 90 |

Catalysis in Organic Transformations

HB(C₆F₅)₂ has been employed as a Lewis acid catalyst in various organic transformations, including Friedel-Crafts reactions and acylation processes. Its ability to stabilize transition states enhances reaction rates and selectivity .

Table 2: Organic Transformations Catalyzed by this compound

| Reaction Type | Substrate | Product | Yield (%) |

|---|---|---|---|

| Friedel-Crafts Acylation | Benzene + Acetic anhydride | Acetophenone | 85 |

| Michael Addition | Enone + Nucleophile | Adduct | 88 |

Polymerization Processes

This compound serves as a co-catalyst in metallocene-based polymerization processes. It enhances the activity of metal catalysts, leading to higher molecular weight polymers with controlled architectures .

Case Study: Metallocene-Catalyzed Polymerization

In a study involving metallocene catalysts combined with HB(C₆F₅)₂, researchers reported significant improvements in polymer yield and molecular weight control compared to traditional catalysts alone. The incorporation of HB(C₆F₅)₂ resulted in polymers with tailored properties suitable for advanced applications in materials science.

Recent Advances and Future Directions

Research over the past few decades has highlighted the versatility of this compound in both academic and industrial settings. Recent studies have focused on its role in frustrated Lewis pair chemistry, where it participates in reactions that challenge traditional Lewis acid-base interactions .

Future Directions:

- Exploration of HB(C₆F₅)₂ in sustainable chemistry applications.

- Development of new synthetic methodologies utilizing this compound.

- Investigation into its use as a catalyst for complex organic transformations.

Análisis De Reacciones Químicas

Hydroboration and Alkene Functionalization

HB(C₆F₅)₂ exhibits exceptional hydroboration activity due to its monomeric form in solution and high Lewis acidity (10–15% monomer-dimer equilibrium) .

Key Reactions:

- Hydroboration of alkenes/alkynes : Forms stable alkenyl/allyl boranes (e.g., cyclic alkenyl boronates) with >90% regioselectivity .

- Catalytic hydroboration : Enables atom-economic coupling of dienes with boronic esters at 80–120°C (0.5–5 mol% catalyst loading) .

Table 1: Hydroboration Reactivity Comparison

| Substrate | Product | Yield (%) | Conditions | Ref. |

|---|---|---|---|---|

| 1,3-Butadiene | Cyclic alkenyl boronate | 85 | 80°C, 2 h | |

| Styrene | (Homo)allyl boronate | 78 | 100°C, 4 h | |

| Terminal alkynes | Trisubstituted alkenyl boranes | 92 | RT, 1 h |

Mechanistic studies reveal a radical-based pathway for diene coupling, involving transient aryl radicals .

Catalytic Isomerization of Alkenes

HB(C₆F₅)₂ catalyzes E-selective isomerization of terminal alkenes to internal alkenes under mild conditions (25–60°C, 1–5 mol% catalyst) .

Highlights:

- Long-range isomerization : Converts allylbenzene derivatives to trans-stilbenes with >95% E-selectivity .

- Mechanism : DFT calculations confirm a hydroboration/retro-hydroboration sequence, avoiding carbocation rearrangements .

Table 2: Isomerization Substrates and Outcomes

| Substrate | Product | E/Z Ratio | Conversion (%) | Ref. |

|---|---|---|---|---|

| 1-Octene | 2-Octene | 98:2 | 99 | |

| 4-Phenyl-1-butene | (E)-4-Phenyl-2-butene | 95:5 | 88 | |

| Allylbenzene | trans-Stilbene | 97:3 | 92 |

Frustrated Lewis Pair (FLP) Chemistry

HB(C₆F₅)₂ forms FLPs with Lewis bases (e.g., phosphines), enabling small molecule activation:

Activated Molecules:

- H₂ : Heterolytic cleavage at RT for imine hydrogenation .

- CO₂ : Reversible binding to form carbamate adducts .

- SO₂/NO : Forms stable 1,2-addition products .

Table 3: FLP-Mediated Activations

Small Molecule Activation

HB(C₆F₅)₂ activates inert bonds via σ-bond metathesis:

- C–F bond borylation : Reduces alkyl fluorides to borinic esters stoichiometrically .

- Epoxide ring-opening : Catalyzes silane-mediated ring-opening with >80% yield (5 mol% catalyst) .

Transition Metal Complexation

Reacts with low-valent metal complexes to form borate-supported catalysts:

- Platinum : Generates EtB(C₆F₅)₂ and [(Ph₃P)₃PtH]⁺ intermediates .

- Rhodium : Forms arene-stabilized Rh(I) species via ligand abstraction .

C–C Bond Formation via Boron Enolates

HB(C₆F₅)₂ generates boron enolates from alkynes using 2,6-dibromopyridine N-oxide, enabling coupling with electrophilic alkynes:

Propiedades

Número CAS |

165612-94-2 |

|---|---|

Fórmula molecular |

C12BF10 |

Peso molecular |

344.92 g/mol |

InChI |

InChI=1S/C12BF10/c14-3-1(4(15)8(19)11(22)7(3)18)13-2-5(16)9(20)12(23)10(21)6(2)17 |

Clave InChI |

RMVKLSURSIYQTI-UHFFFAOYSA-N |

SMILES |

[B](C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |

SMILES canónico |

[B](C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |

Sinónimos |

BIS(PENTAFLUOROPHENYL)BORANE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.